molecular formula C12H7NO3 B145712 N-Hydroxynaphthalimide CAS No. 7797-81-1

N-Hydroxynaphthalimide

Cat. No. B145712
CAS RN: 7797-81-1
M. Wt: 213.19 g/mol
InChI Key: KTWCUGUUDHJVIH-UHFFFAOYSA-N
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Description

N-Hydroxynaphthalimide (NHPI) is a versatile compound that has been extensively studied for its role as a catalyst and mediator in various organic reactions. It has been identified as an efficient organocatalyst for free-radical processes, particularly in the aerobic oxidation of a wide range of organic substrates . NHPI has also been used in the functionalization of hydrocarbons through C-H bond activation, demonstrating its utility in organic synthesis .

Synthesis Analysis

The synthesis of NHPI and its derivatives has been explored in several studies. For instance, NHPI has been prepared from phthalic anhydride and hydroxylamine hydrochloride, showcasing its accessibility for laboratory synthesis . Additionally, NHPI has been used as a building block for more complex molecules, such as the synthesis of N-(4-carboxyphenyl)-4-acetoxyphthalimide, which is a precursor for copoly(ester imide)s .

Molecular Structure Analysis

The molecular structure of NHPI has been characterized through various analytical techniques. Single crystals of NHPI have been grown and analyzed, revealing that it belongs to the monoclinic crystal system. Vibrational assignments were made using FTIR analysis, and the optical transmission spectra indicated excellent transmittance in the range of 200 to 1100 nm .

Chemical Reactions Analysis

NHPI has been employed in a multitude of chemical reactions. It has been used as a photoredox catalyst in the [4+1] radical cyclization of N-methylanilines with isocyanides, providing a simple one-pot synthesis of 3-iminodihydroindoles . Moreover, NHPI has been involved in the Lossen and Beckmann rearrangements, demonstrating its reactivity and potential for creating diverse organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of NHPI have been investigated, highlighting its stability and reactivity. Thermal analyses have shown that NHPI possesses good thermal stability, with its thermal decomposition being thoroughly investigated . The electrochemical properties of NHPI have also been studied, with its use as an electrochemical mediator for C-H oxidation to nonoxygenated products, indicating its potential in electrochemical applications .

Scientific Research Applications

1. Imaging and Detection in Biological Systems

N-Hydroxynaphthalimide derivatives show promise in bioimaging and detection. For instance, a ratiometric fluorescent chemodosimeter derived from 4-hydroxynaphthalimide was developed for imaging palladium in living cells, capable of monitoring various palladium species (Zhu et al., 2011). Another example is the use of N-hydroxyphthalimide (NHPI) in a chemiluminescence system for detecting superoxide dismutase, uric acid, and Co2+ with high sensitivity (Saqib et al., 2018).

2. Organic Synthesis and Catalysis

N-Hydroxynaphthalimide and related compounds have been used in organic synthesis. They function as catalysts in reactions like the aerobic oxidation of benzyl amines to benzyl imines (Dhakshinamoorthy et al., 2010). The application extends to the synthesis of N-aryloxyimides and aryloxyamines, showing the versatility of these compounds in organic chemistry (Ghosh & Olofsson, 2014).

3. Environmental and Chemical Sensing

N-Hydroxynaphthalimide derivatives are also useful in environmental and chemical sensing. For example, a colorimetric and ratiometric fluorescent probe for Cu2+ ions was developed based on a thiosemicarbazone-appended 3-hydroxynaphthalimide, demonstrating its potential in detecting copper ions in environmental samples (Park & Chang, 2015).

4. Advancements in Photoredox Catalysis

N-Hydroxyphthalimide has been explored as a photoredox catalyst, exemplified by its use in the radical cyclization reaction of N-methylanilines with isocyanides (Yadav & Yadav, 2016). This illustrates the compound's potential in advanced catalysis applications.

Safety And Hazards

N-Hydroxynaphthalimide causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

N-Hydroxynaphthalimide has been used as a catalyst for oxygen oxidation reactions in homogeneous systems using cobalt and manganese compounds as cocatalysts and has been commercialized in some cases . It is also being considered for applications other than the organic chemical industry, such as the oxidative decomposition of lignin, which is an important technology for the effective utilization of wood resources .

properties

IUPAC Name

2-hydroxybenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWCUGUUDHJVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064884
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Hydroxynaphthalimide

CAS RN

7797-81-1
Record name N-Hydroxynaphthalimide
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Record name Naphthalhydroxamic acid
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Record name N-Hydroxynaphthalimide
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy-
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Record name 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione
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Record name NAPHTHALHYDROXAMIC ACID
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Synthesis routes and methods I

Procedure details

A 3-L flask equipped with a stirrer, cooling tube and thermometer was purged by nitrogen gas. 55.2 g (770 mmol) of hydroxylamine-hydrochloride (purity of 97%) and 1.2 L of pyridine were added to the flask and were stirred to dissolve at room temperature under nitrogen atmosphere. To the stirred mixture, 138.7 g (700 mmol) of 1,8-naphthalenedicarboxylic anhydride was added. The stirred mixture was heated at 40° C. for 1 hour and subsequently was heated at 70° C. for 1 hour. After stirring at 90° C. for 1 hour, the reaction mixture was cooled to room temperature with stirring. The resulting crystalline solid was filtered off and washed with 5% by weight of acetic acid aqueous solution and dried at 80° C. for 20 hours under a reduced pressure to yield 120.7 g (81%) of N-hydroxynaphthalimide with yellow color.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
138.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 400 g of an aqueous solution of 3% by weight sodium carbonate were added 24.0 g of 1,8-naphthalic acid anhydride and 10.0 g of hydroxylamine hydrochloride and they were reacted for 2 hours at 90° C. Then, 200 g of an aqueous solution of 10% by weight sodium carbonate was added to the mixture, after filtering away insoluble materials, 100 ml of concentrated hydrochloric acid was added to the mixture, and precipitates formed were collected and recrystallized from ethanol to provide N-hydroxy-1,8-naphthalimide.
[Compound]
Name
aqueous solution
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
ER Lopat'eva, AD Kutykov, IB Krylov, AO Terent'ev - Molbank, 2023 - mdpi.com
… -H BDE value for di-tert-butyl-N-hydroxynaphthalimide 4 was calculated on ωB97M-D3BJ/def2-… It was found that NO–H BDE for di-tert-butyl-N-hydroxynaphthalimide 4 is almost equal to …
Number of citations: 1 www.mdpi.com
S Kishioka - Electrocatalysis, 2022 - Springer
Electrode reaction and electrocatalytic kinetics of N-hydroxynaphthaleneimide (NHNI) as a redox mediator for benzyl alcohol oxidation in acetonitrile were examined by cyclic …
Number of citations: 4 link.springer.com
K Chen, L Jia, C Wang, J Yao, Z Chen, H Li - ChemPhysChem, 2014 - Wiley Online Library
… Moreover, an analogous catalyst, namely N-hydroxynaphthalimide (NHNI), was employed in the aerobic oxidation of ethylbenzene23 and p-xylene24 and established higher …
JG Zakrevsky, VN Mallet - Journal of agricultural and food …, 1975 - ACS Publications
Anderson et al.(1966) proposed a method for the deter-mination of Maretin in animal tissues in whichthe com-pound, after initial extraction and purification by liquid-liquid partition and …
Number of citations: 7 pubs.acs.org
TW Kerr, EE Gardiner, CE Olney - Poultry Science, 1966 - Elsevier
… fed 200 ppm of N-hydroxynaphthalimide diethyl phosphate in … fed 200 ppm of N-hydroxynaphthalimide diethyl phosphate … the presence of Nhydroxynaphthalimide diethyl phosphate at …
Number of citations: 1 www.sciencedirect.com
GP Shumakovich, SV Shleev, OV Morozova… - …, 2006 - Elsevier
… oxidation of N-hydroxynaphthalimide was sufficiently lower. … -pyrazolones and N-hydroxynaphthalimide yielded several … studies, whereas N-hydroxynaphthalimide showed the same …
Number of citations: 40 www.sciencedirect.com
Y Yamazaki - Journal of Synthetic Organic Chemistry, Japan, 1955 - jstage.jst.go.jp
抄録 無水ナフタル酸とヒドロキシルアミンより N-オキシナフタルイミド (I) を合成し, 更にその銀塩に置換塩化ベンゾイルを作用させて, N-オキシナフタルイミド・ベンゾエート類を合成 …
Number of citations: 2 www.jstage.jst.go.jp
RJ Anderson, CA Anderson… - Journal of Agricultural …, 1966 - ACS Publications
… A sensitive method has been developed for the estimation of microgram quantities of Maretin (formerly B 9002, N-hydroxynaphthalimide diethyl phosphate) in animal tissues. The …
Number of citations: 2 pubs.acs.org
W Joo, CH Chen, JP Moerdyk… - Journal of Polymer …, 2019 - Wiley Online Library
… An enhancement was also observed when a PAG, N-hydroxynaphthalimide triflate (1), was … to reactions that were performed with N-hydroxynaphthalimide triflate (1). Increasing the PAG-…
Number of citations: 12 onlinelibrary.wiley.com
K Kasahara, V Kosma, J Odent, H Xu… - Extreme Ultraviolet …, 2016 - spiedigitallibrary.org
… film of approximately 40 nm thickness, a resist solution is comprised of 60 mg of the nanoparticles to which a small amount of photoactive compound, such as N- hydroxynaphthalimide …
Number of citations: 24 www.spiedigitallibrary.org

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